![molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1](/img/structure/B2835476.png)
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione, commonly known as DFM, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
DFM exerts its pharmacological effects by inhibiting the activity of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a key regulator of glucose and lipid metabolism. Inhibition of 11β-HSD1 by DFM leads to a decrease in intracellular cortisol levels, which in turn leads to improved glucose and lipid metabolism. Furthermore, DFM has been shown to have direct anti-inflammatory and anti-fibrotic effects in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFM has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders. In addition, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue. These effects may be mediated by the inhibition of 11β-HSD1 and the subsequent decrease in intracellular cortisol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFM is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in glucose and lipid metabolism. However, DFM has some limitations for lab experiments. For example, DFM is highly lipophilic, which may limit its solubility in aqueous solutions. In addition, DFM has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on DFM. First, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFM in various tissues. Second, the potential therapeutic effects of DFM in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, should be explored. Third, the development of more potent and selective inhibitors of 11β-HSD1 based on the structure of DFM may lead to the discovery of new therapeutic agents for metabolic disorders.
Métodos De Síntesis
DFM can be synthesized using a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the introduction of a difluoromethoxy group using difluoromethoxyphenylboronic acid and a palladium catalyst. The resulting intermediate is then subjected to a trifluoroacetylation reaction using trifluoroacetic anhydride and pyridine. The final product, DFM, is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
DFM has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that DFM can inhibit 11β-HSD1 activity in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and osteoblasts. In vivo studies in animal models have demonstrated that DFM can improve glucose tolerance, insulin sensitivity, and lipid metabolism. Furthermore, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)
![N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide](/img/structure/B2835395.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
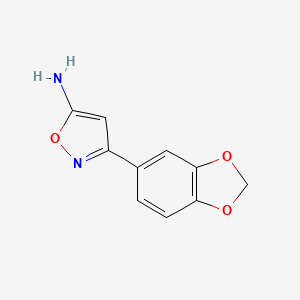
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)

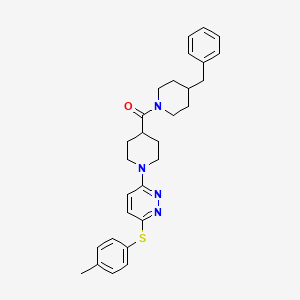
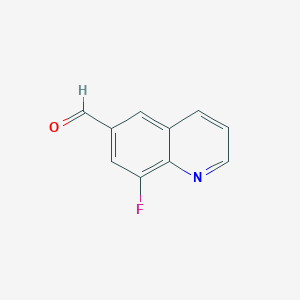
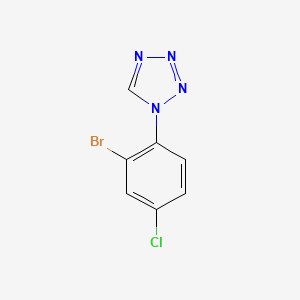
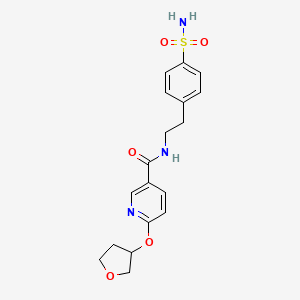

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)
